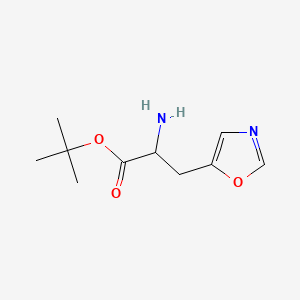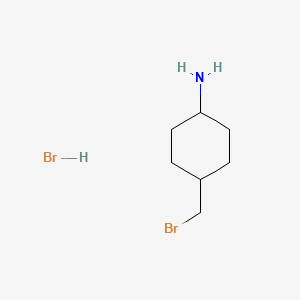
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-(Bromomethyl)cyclohexan-1-amine hydrobromide, trans (hereafter referred to as BMCH) is an organic compound used in scientific research. It is a white, crystalline solid that is soluble in water. BMCH is a halogenated cyclohexane derivative and is used as a reagent in various organic syntheses. It has been studied for its potential applications in a number of areas, including drug discovery, biochemistry, and medical research. In
Mécanisme D'action
The mechanism of action of BMCH is not fully understood. However, it is believed to act as a modulator of certain biological processes. It is thought to interact with certain receptors in the body, including those involved in the regulation of hormones, neurotransmitters, and other cellular processes. It is also believed to interact with enzymes, which can affect the metabolism of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMCH are not fully understood. However, it is thought to have a number of effects on the body, including the regulation of hormones and neurotransmitters, as well as the metabolism of certain drugs. It is also thought to have an effect on the immune system and to have an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BMCH in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. It is also non-toxic and has a low risk of side effects. However, BMCH is not suitable for use in humans, as it has not been tested for safety or efficacy.
Orientations Futures
The potential future directions for BMCH research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and medical research. Additionally, further research could be done to explore the potential use of BMCH in the treatment of certain diseases, such as cancer. Finally, further research could be done to explore the potential use of BMCH in the development of new drugs and therapies.
Méthodes De Synthèse
BMCH is synthesized through a process known as halogenation. This involves the addition of a halogen, such as bromine, to a compound. In the case of BMCH, the compound is cyclohexane, which is reacted with bromine in the presence of a base, such as sodium hydroxide. The reaction produces a brominated cyclohexane derivative, which is then reacted with an amine, such as ethylamine, to form BMCH.
Applications De Recherche Scientifique
BMCH has been studied for its potential applications in a variety of scientific fields. In drug discovery, BMCH has been used as a tool to study the effects of certain drugs on the body. It has also been used in biochemistry to study enzyme activity and in medical research to study the effects of certain drugs on the brain. BMCH has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain drugs on the immune system.
Propriétés
IUPAC Name |
4-(bromomethyl)cyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJDWYLMASXGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
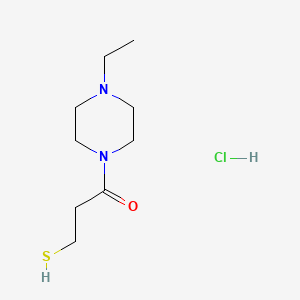
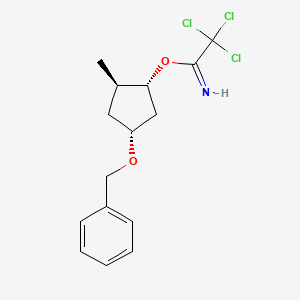
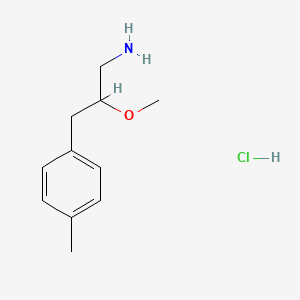


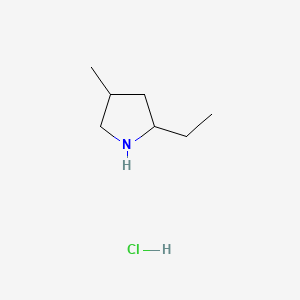
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)

![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)

